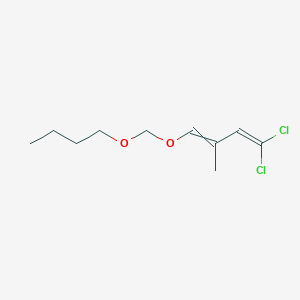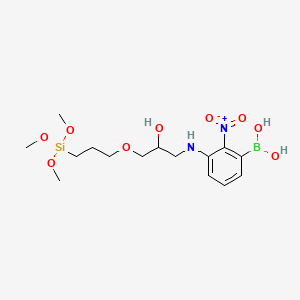
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid: is a complex organic compound with a molecular formula of C15H28BNO7Si and a molecular weight of 373.28 g/mol . This compound is characterized by the presence of boronic acid, a nitrophenyl group, and a trimethoxysilylpropoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Trimethoxysilylpropoxy Group: This step involves the reaction of a suitable precursor with trimethoxysilane under controlled conditions to form the trimethoxysilylpropoxy group.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a reaction with a suitable reagent, such as an alcohol or a hydroxy-containing compound.
Amination: The amino group is introduced through a reaction with an amine or an amino-containing compound.
Nitration: The nitrophenyl group is introduced through a nitration reaction using a nitrating agent such as nitric acid.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halides, nucleophiles; reactions are conducted in suitable solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution may result in the formation of new functionalized derivatives .
Scientific Research Applications
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitrophenyl group may participate in electron transfer reactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)boronic acid
- (3-(3-Trimethoxysilylpropoxy)propyl)amino)boronic acid
- (2-Nitrophenyl)boronic acid
Uniqueness
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both boronic acid and nitrophenyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
100345-02-6 |
|---|---|
Molecular Formula |
C15H27BN2O9Si |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
[3-[[2-hydroxy-3-(3-trimethoxysilylpropoxy)propyl]amino]-2-nitrophenyl]boronic acid |
InChI |
InChI=1S/C15H27BN2O9Si/c1-24-28(25-2,26-3)9-5-8-27-11-12(19)10-17-14-7-4-6-13(16(20)21)15(14)18(22)23/h4,6-7,12,17,19-21H,5,8-11H2,1-3H3 |
InChI Key |
ZJNUZKUKOMDPKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)NCC(COCCC[Si](OC)(OC)OC)O)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


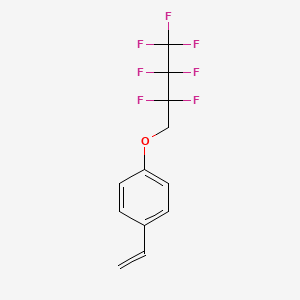
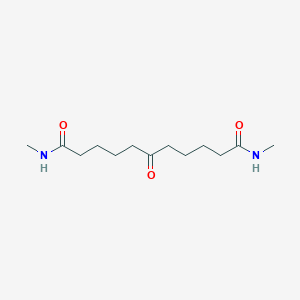
![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
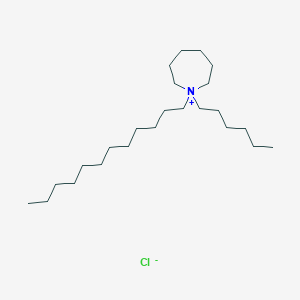
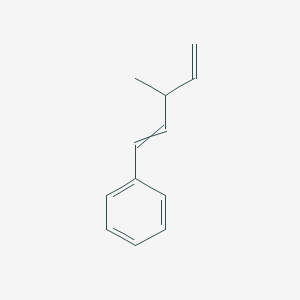
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
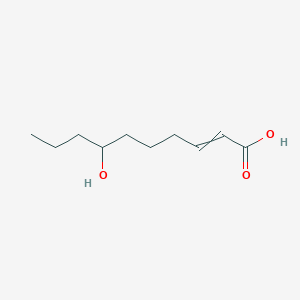
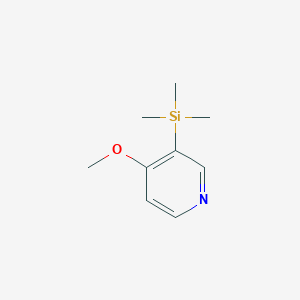

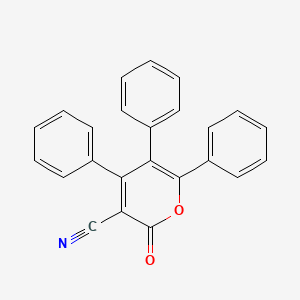
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
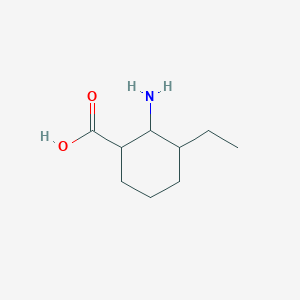
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
